Bis(2-methyl-4-nitrophenyl)diazene

Description

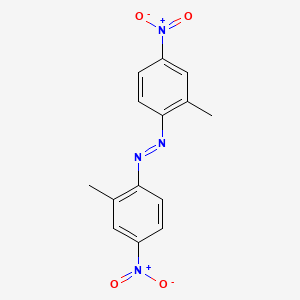

Bis(2-methyl-4-nitrophenyl)diazene is an azo compound characterized by two aryl groups linked via a diazene (–N=N–) moiety. Each aryl group is substituted with a methyl (–CH₃) group at the ortho position (2nd carbon) and a nitro (–NO₂) group at the para position (4th carbon). This substitution pattern creates a unique electronic environment, where the electron-donating methyl group and electron-withdrawing nitro group influence the compound’s physicochemical properties, such as solubility, stability, and optical behavior. Azo compounds like this are widely studied for applications in dyes, photochromic materials, and molecular switches due to their reversible cis-trans isomerization upon light exposure .

Properties

CAS No. |

29418-63-1 |

|---|---|

Molecular Formula |

C14H12N4O4 |

Molecular Weight |

300.27 g/mol |

IUPAC Name |

bis(2-methyl-4-nitrophenyl)diazene |

InChI |

InChI=1S/C14H12N4O4/c1-9-7-11(17(19)20)3-5-13(9)15-16-14-6-4-12(18(21)22)8-10(14)2/h3-8H,1-2H3 |

InChI Key |

MWNAFHNOHYBEBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(C=C(C=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methyl-4-nitrophenyl)diazene typically involves the diazotization of 2-methyl-4-nitroaniline followed by coupling with another molecule of 2-methyl-4-nitroaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite as reagents .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methyl-4-nitrophenyl)diazene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions typically yield amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like halogens or sulfonic acids can be used under appropriate conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Bis(2-methyl-4-nitrophenyl)diazene has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Bis(2-methyl-4-nitrophenyl)diazene involves its interaction with various molecular targets. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Diazene Compounds

The following table and analysis compare Bis(2-methyl-4-nitrophenyl)diazene with two structurally related diazene derivatives: Bis(4-iodo-2-nitrophenyl)diazene (CAS 638205-17-1) and (4-Methoxyphenyl)(4-nitrophenyl)diazene (CAS 29418-59-5).

Key Comparative Insights:

- Electronic Effects: The methyl group in this compound provides moderate electron donation, which may enhance solubility in nonpolar solvents compared to the iodinated analog. In contrast, the methoxy group in the asymmetric compound (CAS 29418-59-5) offers stronger electron donation, creating a pronounced push-pull effect useful in optoelectronic applications .

Steric and Stability Considerations :

- The ortho-methyl groups in the target compound may introduce steric hindrance, reducing molecular flexibility and enhancing thermal stability compared to the less bulky methoxy-substituted analog.

- The iodo substituent’s larger atomic radius could increase intermolecular halogen bonding, favoring crystalline packing for structural studies .

Applications :

- Symmetric nitro/methyl substitution (target compound) is ideal for dye chemistry due to balanced electronic effects.

- The asymmetric methoxy/nitro compound (CAS 29418-59-5) is suited for optical materials due to its strong polarity gradient .

- The iodinated derivative (CAS 638205-17-1) may serve in catalysis or radiography due to iodine’s high electron density .

Research Findings and Data Limitations

While direct experimental data on this compound are absent in the provided sources, inferences are drawn from structurally analogous compounds:

- Structural Analysis Tools : Software like SHELX is critical for resolving crystal structures of such compounds, particularly for iodinated derivatives where heavy atoms improve phasing accuracy .

- Data Gaps : Detailed thermodynamic or spectroscopic data (e.g., UV-Vis spectra, melting points) for the target compound are unavailable in the cited sources. Further studies are needed to quantify its stability, solubility, and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.